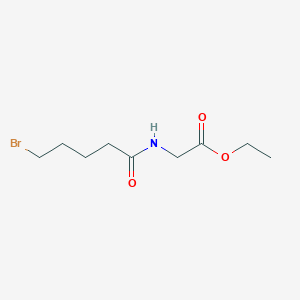
Ethyl(5-bromopentanoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(5-bromopentanoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group, a bromopentanoyl moiety, and a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(5-bromopentanoyl)glycinate typically involves the reaction of glycine ethyl ester hydrochloride with 5-bromopentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl(5-bromopentanoyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted glycinates.
Oxidation: Formation of 5-bromopentanoic acid derivatives.
Reduction: Formation of 5-bromopentanol derivatives.
Scientific Research Applications
Ethyl(5-bromopentanoyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in peptide synthesis.
Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(5-bromopentanoyl)glycinate involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the ester and glycine moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl glycinate hydrochloride: A simpler glycine derivative without the bromopentanoyl group.
Menthol glycinates: Compounds with a menthol moiety instead of the bromopentanoyl group.
Uniqueness: Ethyl(5-bromopentanoyl)glycinate is unique due to the presence of the bromopentanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H16BrNO3 |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
ethyl 2-(5-bromopentanoylamino)acetate |
InChI |
InChI=1S/C9H16BrNO3/c1-2-14-9(13)7-11-8(12)5-3-4-6-10/h2-7H2,1H3,(H,11,12) |
InChI Key |
KUDKXRRLFAYIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















